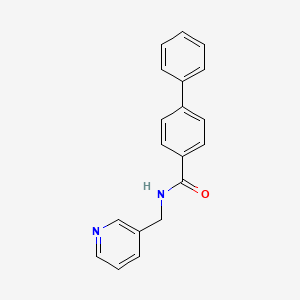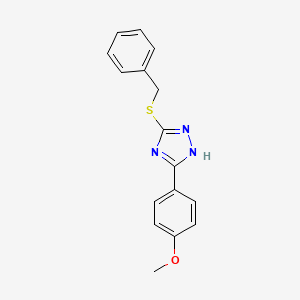
N-(4-methoxyphenyl)-4-methyl-2-quinolinamine
Vue d'ensemble
Description
N-(4-methoxyphenyl)-4-methyl-2-quinolinamine, also known as M4Q, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. M4Q is a quinoline derivative that possesses a methoxyphenyl group at the N-position and a methyl group at the 4-position.
Mécanisme D'action
The mechanism of action of N-(4-methoxyphenyl)-4-methyl-2-quinolinamine is not fully understood, but it is believed to involve the inhibition of HDACs. HDACs are enzymes that remove acetyl groups from histone proteins, leading to changes in gene expression. By inhibiting HDACs, N-(4-methoxyphenyl)-4-methyl-2-quinolinamine may lead to changes in gene expression that could have therapeutic benefits. N-(4-methoxyphenyl)-4-methyl-2-quinolinamine has also been shown to inhibit the growth of cancer cells, possibly through the induction of apoptosis.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-4-methyl-2-quinolinamine has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that N-(4-methoxyphenyl)-4-methyl-2-quinolinamine can inhibit the growth of cancer cells and protect neurons from oxidative stress and apoptosis. N-(4-methoxyphenyl)-4-methyl-2-quinolinamine has also been shown to have anti-inflammatory effects, which could be beneficial in the treatment of inflammatory diseases. In vivo studies have demonstrated that N-(4-methoxyphenyl)-4-methyl-2-quinolinamine can reduce tumor growth in animal models, suggesting its potential as a cancer therapeutic.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-methoxyphenyl)-4-methyl-2-quinolinamine is its ability to selectively inhibit HDACs, which could lead to changes in gene expression and potential therapeutic benefits. N-(4-methoxyphenyl)-4-methyl-2-quinolinamine has also been shown to have low toxicity in animal models, suggesting its potential as a safe and effective therapeutic. However, one limitation of N-(4-methoxyphenyl)-4-methyl-2-quinolinamine is its poor solubility in aqueous solutions, which could limit its use in certain experiments.
Orientations Futures
There are several future directions for N-(4-methoxyphenyl)-4-methyl-2-quinolinamine research. One area of interest is the development of N-(4-methoxyphenyl)-4-methyl-2-quinolinamine derivatives with improved solubility and bioavailability. Another area of interest is the exploration of N-(4-methoxyphenyl)-4-methyl-2-quinolinamine as a potential therapeutic for other diseases, such as neurodegenerative diseases and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-methoxyphenyl)-4-methyl-2-quinolinamine and its potential therapeutic benefits.
Méthodes De Synthèse
N-(4-methoxyphenyl)-4-methyl-2-quinolinamine can be synthesized through a variety of methods, including the Pictet-Spengler reaction, Suzuki coupling reaction, and Buchwald-Hartwig amination reaction. The Pictet-Spengler reaction involves the condensation of an amine and an aldehyde to form a tetrahydroquinoline intermediate, which is then oxidized to form the final quinoline product. The Suzuki coupling reaction and Buchwald-Hartwig amination reaction involve the coupling of an aryl halide with an amine in the presence of a palladium catalyst.
Applications De Recherche Scientifique
N-(4-methoxyphenyl)-4-methyl-2-quinolinamine has been studied for its potential applications in a variety of scientific fields, including medicinal chemistry, biochemistry, and neuroscience. In medicinal chemistry, N-(4-methoxyphenyl)-4-methyl-2-quinolinamine has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In biochemistry, N-(4-methoxyphenyl)-4-methyl-2-quinolinamine has been studied for its role as a histone deacetylase (HDAC) inhibitor, which can lead to changes in gene expression and potential therapeutic benefits. In neuroscience, N-(4-methoxyphenyl)-4-methyl-2-quinolinamine has been explored for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and apoptosis.
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-4-methylquinolin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-12-11-17(19-16-6-4-3-5-15(12)16)18-13-7-9-14(20-2)10-8-13/h3-11H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQXICZOJACACB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355657 | |
| Record name | N-(4-methoxyphenyl)-4-methylquinolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
12.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24809158 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-methoxyphenyl)-4-methylquinolin-2-amine | |
CAS RN |
67837-41-6 | |
| Record name | N-(4-methoxyphenyl)-4-methylquinolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazol-5-yl]-2-furamide](/img/structure/B5803045.png)






![4-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5803110.png)


![1-[2-(4-methoxyphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5803126.png)
![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B5803133.png)
